N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical compounds.
Preparation Methods
The synthesis of N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route may include:
Step 1: Formation of the quinazoline core through cyclization reactions.
Step 2: Introduction of the 4-chlorobenzoyl group via acylation reactions.
Step 3: Attachment of the propyl chain through alkylation reactions.
Step 4: Final coupling with the carboxamide group.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products: The products of these reactions would depend on the specific reagents and conditions used, but could include modified quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, particularly in the development of new drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide would depend on its specific biological target. Generally, compounds with a quinazoline core can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
N-{3-[(4-chlorobenzoyl)(methyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based anticancer drug.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
The uniqueness of this compound lies in its specific substituents and their potential impact on its biological activity and applications.
Properties
CAS No. |
1119416-28-2 |
---|---|
Molecular Formula |
C20H19ClN4O3 |
Molecular Weight |
398.8g/mol |
IUPAC Name |
N-[3-[(4-chlorobenzoyl)-methylamino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C20H19ClN4O3/c1-25(20(28)13-7-9-14(21)10-8-13)12-4-11-22-19(27)17-23-16-6-3-2-5-15(16)18(26)24-17/h2-3,5-10H,4,11-12H2,1H3,(H,22,27)(H,23,24,26) |
InChI Key |
ZAQSVCITTPNURX-UHFFFAOYSA-N |
SMILES |
CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.